D-Cyclohexylglycine

Overview

Description

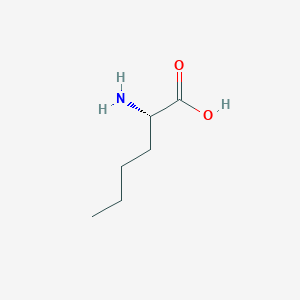

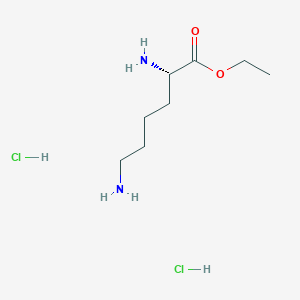

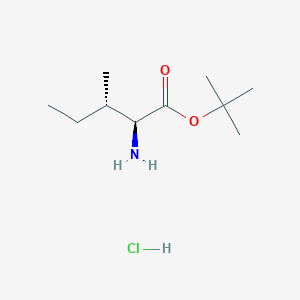

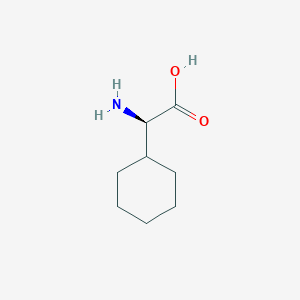

. It is composed of the D-configuration of the amino acid glycine and a cyclohexyl group. This compound is a white crystalline powder that is soluble in water and has a wide range of applications in biochemistry and medicine .

Preparation Methods

The preparation of D-Cyclohexylglycine is typically carried out through synthetic chemical methods. One common method involves the reaction of cyclohexanoic acid with ammonia gas in methanol as a solvent . This reaction produces this compound under controlled conditions. Industrial production methods often follow similar synthetic routes but may involve additional purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

D-Cyclohexylglycine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

D-Cyclohexylglycine has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various peptides and as a chiral building block in organic synthesis.

Biology: this compound is used in the study of enzyme mechanisms and protein structure.

Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: The compound is used as a food additive for the production of condiments and sauces.

Mechanism of Action

The mechanism of action of D-Cyclohexylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of these targets, depending on the context. The pathways involved in its action include binding to active sites on enzymes or receptors, leading to changes in their activity or function .

Comparison with Similar Compounds

D-Cyclohexylglycine can be compared with other similar compounds, such as:

L-Cyclohexylglycine: The L-configuration of cyclohexylglycine, which has different optical properties and biological activities.

Cyclohexylalanine: Another amino acid with a cyclohexyl group, but with a different side chain structure.

Cyclohexylserine: An amino acid with a cyclohexyl group and a hydroxyl group on the side chain.

The uniqueness of this compound lies in its specific configuration and the presence of the cyclohexyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name |

(2R)-2-amino-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMWSIDTKSNDCU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353119 | |

| Record name | D-Cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-52-0 | |

| Record name | Cyclohexylglycine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLGLYCINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU105BHB7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of D-Cyclohexylglycine in peptide synthesis, and how does it influence peptide structure?

A1: this compound is a non-natural amino acid used in peptide synthesis to introduce structural constraints and modify the properties of peptides. [, ] For instance, incorporating this compound into oxytocin analogs [] can influence the overall conformation and flexibility of the peptide backbone. Similarly, in polypeptides like poly(this compound), it contributes to the adoption of specific secondary structures. [] While the exact conformational influence depends on the specific peptide sequence and position of this compound, its presence can significantly impact biological activity and stability.

Q2: Are there studies exploring the conformational behavior of peptides containing this compound?

A2: Yes, research has investigated the conformational behavior of polypeptides incorporating this compound. [] Specifically, studies have focused on understanding the secondary structures adopted by poly(this compound). These studies typically employ techniques like circular dichroism and infrared spectroscopy to elucidate the conformational preferences induced by the cyclic side chain of this compound within the polypeptide chain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.